

# A Comparative Analysis of CLSI and EUCAST Breakpoints for Amoxicillin-Clavulanate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | Amoxicillin and clavulanate potassium |
| Cat. No.:      | B1260260                              |

[Get Quote](#)

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for amoxicillin-clavulanate. This analysis is supported by a review of current scientific literature and the official guidelines from both organizations.

The determination of microbial susceptibility to antimicrobial agents is a cornerstone of clinical microbiology and infectious disease management. Amoxicillin-clavulanate, a widely used combination of a broad-spectrum penicillin and a  $\beta$ -lactamase inhibitor, presents a unique challenge in susceptibility testing. The two leading international bodies, the CLSI in North America and EUCAST in Europe, have established different methodologies and interpretive criteria, or breakpoints, for this crucial antibiotic combination. These differences can lead to discordant susceptibility results, impacting clinical decision-making, epidemiological surveillance of antimicrobial resistance, and the development of new therapeutic agents.

## Core Methodological Differences

The primary divergence between CLSI and EUCAST in amoxicillin-clavulanate susceptibility testing lies in the in vitro testing methodology. CLSI recommends using a fixed 2:1 ratio of amoxicillin to clavulanate in minimal inhibitory concentration (MIC) testing.<sup>[1]</sup> In contrast, EUCAST advocates for a fixed concentration of 2  $\mu$ g/mL of clavulanic acid, with varying concentrations of amoxicillin.<sup>[1][2]</sup> This fundamental difference in test composition is a major

contributor to the observed discrepancies in MIC values and subsequent susceptibility categorization. Studies have shown that the EUCAST method often results in higher MICs compared to the CLSI method.[\[1\]](#)

## Comparative Breakpoint Tables

The following tables summarize the most recent MIC breakpoints for amoxicillin-clavulanate against Enterobacteriales as stipulated by the CLSI 2024 M100-ED34 and EUCAST 2024 v14.0 guidelines.

Table 1: CLSI MIC Breakpoints for Amoxicillin-Clavulanate against Enterobacterales

| Category         | MIC ( $\mu$ g/mL) |
|------------------|-------------------|
| Susceptible (S)  | $\leq 8/4$        |
| Intermediate (I) | 16/8              |
| Resistant (R)    | $\geq 32/16$      |

Source: CLSI M100, 34th Edition, 2024.[\[3\]](#)[\[4\]](#) Note: The CLSI breakpoints are based on a 2:1 ratio of amoxicillin to clavulanic acid.

Table 2: EUCAST MIC Breakpoints for Amoxicillin-Clavulanate against Enterobacterales

| Infection Type                                | Susceptible (S) MIC (mg/L) | Resistant (R) MIC (mg/L) |
|-----------------------------------------------|----------------------------|--------------------------|
| Systemic Infections                           | $\leq 8$                   | $> 8$                    |
| Uncomplicated Urinary Tract Infections (uUTI) | $\leq 32$                  | $> 32$                   |

Source: EUCAST Breakpoint Tables v. 14.0, 2024.[\[1\]](#)[\[4\]](#) Note: The EUCAST breakpoints are based on a fixed clavulanic acid concentration of 2 mg/L.

## Rationale for Breakpoint Differences

The disparities in breakpoints are not arbitrary but are based on distinct pharmacodynamic/pharmacokinetic (PK/PD) modeling and clinical data considerations. EUCAST's approach with a fixed clavulanate concentration aims to mimic the *in vivo* scenario where clavulanate levels are relatively stable. Their breakpoints are often more conservative, which can lead to higher reported resistance rates.<sup>[5][6][7]</sup> This is evident in the lack of an "intermediate" category in the EUCAST guidelines for systemic infections, simplifying the interpretation to either susceptible or resistant.<sup>[8]</sup>

CLSI, on the other hand, retained its existing breakpoints for Enterobacteriales in its 2022 reassessment but revised the accompanying comments regarding dosing.<sup>[1][9][10][11][12]</sup> The CLSI's use of a 2:1 ratio is a long-standing method, and their breakpoints are associated with specific dosing regimens intended to achieve the target PK/PD parameters.

For uncomplicated urinary tract infections (uUTIs), both organizations recognize that higher concentrations of amoxicillin are achieved in the urine, justifying a higher susceptible breakpoint.

## Experimental Protocols

### CLSI Broth Microdilution Method for Amoxicillin-Clavulanate MIC Testing:

- Antimicrobial Agent Preparation: Prepare stock solutions of amoxicillin and clavulanic acid. Subsequently, prepare serial twofold dilutions of amoxicillin-clavulanate maintaining a constant 2:1 ratio (e.g., 64/32, 32/16, 16/8, 8/4, 4/2, 2/1, 1/0.5 µg/mL).
- Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well of the microdilution panel.
- Incubation: Inoculate the microdilution panels containing the antimicrobial dilutions and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16 to 20 hours.
- Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. The result is interpreted based on the CLSI breakpoint table.

### EUCAST Broth Microdilution Method for Amoxicillin-Clavulanate MIC Testing:

- **Antimicrobial Agent Preparation:** Prepare stock solutions of amoxicillin and clavulanic acid. Prepare serial twofold dilutions of amoxicillin. Add a fixed concentration of clavulanic acid to each dilution to achieve a final concentration of 2 mg/L in each well.
- **Inoculum Preparation:** Prepare a standardized bacterial inoculum suspension as per the EUCAST guidelines to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- **Incubation:** Inoculate the microdilution panels and incubate at  $35^{\circ}\text{C} \pm 1^{\circ}\text{C}$  in ambient air for  $18 \pm 2$  hours.
- **Interpretation:** The MIC is the lowest concentration of amoxicillin (in the presence of 2 mg/L clavulanic acid) that inhibits visible growth. The result is interpreted using the EUCAST breakpoint tables.

## Visualizing the Methodological Divergence

The distinct workflows for preparing susceptibility tests under CLSI and EUCAST guidelines can be visualized to better understand their fundamental differences.



[Click to download full resolution via product page](#)

Caption: CLSI vs. EUCAST amoxicillin-clavulanate susceptibility testing workflow.

The logical relationship between the testing methodology and the final susceptibility interpretation is critical. The choice of methodology directly influences the MIC value, which is then compared against the respective breakpoints.



[Click to download full resolution via product page](#)

Caption: Logical flow from testing method to susceptibility categorization.

## Conclusion

The differences in CLSI and EUCAST breakpoints for amoxicillin-clavulanate are rooted in fundamental variations in susceptibility testing methodologies and are further influenced by different approaches to PK/PD analysis and clinical data interpretation. These discrepancies have significant implications for antimicrobial stewardship, global surveillance of resistance,

and the harmonization of clinical trial data. Researchers and drug development professionals must be acutely aware of which guidelines are being used when interpreting susceptibility data. A clear understanding of these differences is essential for the accurate assessment of the efficacy of amoxicillin-clavulanate and for the development of future antimicrobial agents. The global harmonization of clinical breakpoints remains a critical goal to ensure consistent and comparable data worldwide.[\[6\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Amoxicillin-Clavulanate Breakpoints Against Enterobacteriales: Rationale for Revision by the Clinical and Laboratory Standards Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. szu.gov.cz [szu.gov.cz]
- 3. darvashco.com [darvashco.com]
- 4. megumed.de [megumed.de]
- 5. Consequences of switching from a fixed 2 : 1 ratio of amoxicillin/clavulanate (CLSI) to a fixed concentration of clavulanate (EUCAST) for susceptibility testing of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Consequences of switching from a fixed 2 : 1 ratio of amoxicillin/clavulanate (CLSI) to a fixed concentration of clavulanate (EUCAST) for susceptibility testing of Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Amoxicillin-Clavulanate Breakpoints Against Enterobacteriales: Rationale for Revision by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amoxicillin-Clavulanate Breakpoints Against*Enterobacterales*: Rationale for Revision by the Clinical and Laborato... [ouci.dntb.gov.ua]
- 11. deepdyve.com [deepdyve.com]
- 12. discovery.researcher.life [discovery.researcher.life]

- To cite this document: BenchChem. [A Comparative Analysis of CLSI and EUCAST Breakpoints for Amoxicillin-Clavulanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1260260#validating-clsi-vs-euCAST-breakpoints-for-amoxicillin-clavulanate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)